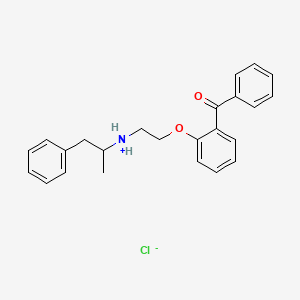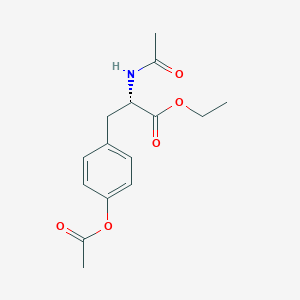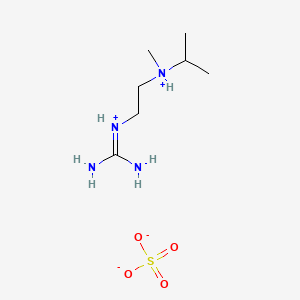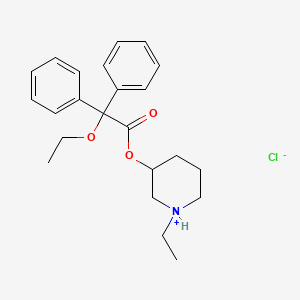
(S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps may include:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.
Formylation of the pyridine ring: This can be done using formylating agents such as formic acid or its derivatives.
Carboxylation: Introduction of the carboxylic acid group can be achieved through carboxylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the formyl group can yield alcohols.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid depends on its specific interactions with biological targets. These may include:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways involved: Inhibition or activation of specific biochemical pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures.
Formylpyridine derivatives: Compounds with formyl groups attached to pyridine rings.
Boc-protected amines: Compounds with tert-butoxycarbonyl protecting groups.
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4-(3-formylpyridin-2-yl)piperazine-2-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C16H21N3O5 |
|---|---|
分子量 |
335.35 g/mol |
IUPAC名 |
(2S)-4-(3-formylpyridin-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H21N3O5/c1-16(2,3)24-15(23)19-8-7-18(9-12(19)14(21)22)13-11(10-20)5-4-6-17-13/h4-6,10,12H,7-9H2,1-3H3,(H,21,22)/t12-/m0/s1 |
InChIキー |
KLIVLZFTGFZYQK-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=N2)C=O |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,17-dien-16-one](/img/structure/B13735859.png)

![Trimethyl-[2-[[(4-methylphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl]azanium dibromide](/img/structure/B13735868.png)
![5-[(4-Chlorophenyl)azo]salicylic acid](/img/structure/B13735874.png)







![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(3S,4S)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine](/img/structure/B13735911.png)
![3,7,9-Trioxabicyclo[3.3.1]nonane](/img/structure/B13735919.png)

